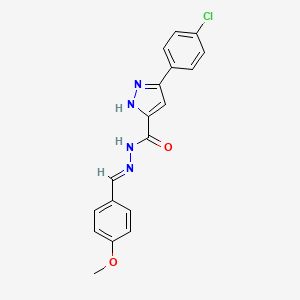
5-(4-CL-PHENYL)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-METHOXY-BENZYLIDENE)-HYDRAZIDE
Overview
Description
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a chlorophenyl group, and a methoxy-benzylidene hydrazide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester. This step is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate. This reaction is typically catalyzed by a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent like diethyl carbonate.
Formation of the Benzylidene Hydrazide Moiety: The final step involves the condensation of the pyrazole carboxylic acid derivative with 4-methoxybenzaldehyde in the presence of a hydrazine derivative. This step is typically carried out under acidic or basic conditions to facilitate the formation of the hydrazide linkage.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically facilitated by a base such as sodium hydroxide or potassium carbonate.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of Schiff bases or hydrazones. This reaction is typically carried out under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a wide range of derivatives with different functional groups and properties.
Scientific Research Applications
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticonvulsant agent. Its unique structure allows it to interact with specific molecular targets in the central nervous system, potentially modulating neuronal activity and reducing seizure frequency.
Pharmacology: Research has explored the compound’s potential as an anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes and signaling pathways involved in inflammation makes it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s unique chemical structure and reactivity make it a potential building block for the synthesis of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Studies: The compound has been used as a probe in biological studies to investigate the mechanisms of action of various enzymes and receptors. Its ability to form stable complexes with metal ions also makes it useful in bioinorganic chemistry research.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of voltage-gated ion channels, such as sodium and calcium channels, in neurons. By inhibiting the excessive influx of these ions, the compound can stabilize neuronal membranes and reduce the likelihood of seizure initiation and propagation .
In its anti-inflammatory and analgesic applications, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may modulate the activity of other signaling pathways involved in pain and inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide can be compared with other similar compounds, such as:
4-Benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-3(2H)-one: This compound shares a similar benzylidene moiety but differs in the core structure, which is a dihydropyridazinone instead of a pyrazole.
4-Benzylidene-6-(4-chloro-phenyl)-4,5-dihydropyridazin-3(2H)-one: This compound also shares the benzylidene and chlorophenyl groups but has a dihydropyridazinone core.
The uniqueness of 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylic acid (4-methoxy-benzylidene)-hydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its pyrazole core, combined with the chlorophenyl and methoxy-benzylidene hydrazide moieties, allows it to interact with a unique set of molecular targets and exhibit a range of biological activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-8-2-12(3-9-15)11-20-23-18(24)17-10-16(21-22-17)13-4-6-14(19)7-5-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVEBFPTXVCRX-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


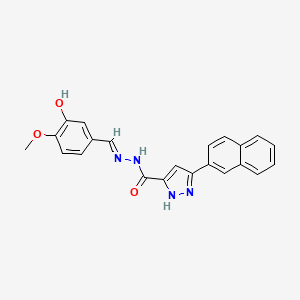
![3-cyclopropyl-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886429.png)
![3-cyclopropyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886441.png)
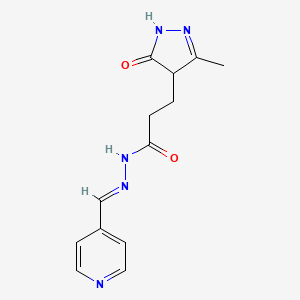
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3886445.png)
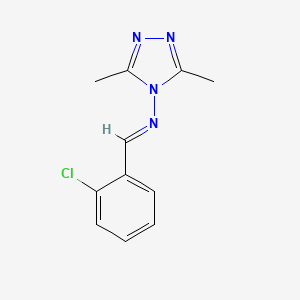

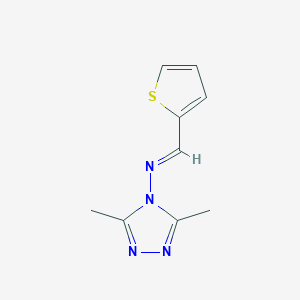
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B3886489.png)
![N'-[(Z)-(2,6-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B3886497.png)
![3-(4-methoxyphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3886510.png)
![(E)-1-(4-bromophenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine](/img/structure/B3886518.png)
![(Z)-N-[4-(4-Chlorophenyl)piperazin-1-YL]-1-(4-methylphenyl)methanimine](/img/structure/B3886525.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3886550.png)
